molecular formula C17H13ClN2O B11836189 1-(2-Chlorophenyl)-3-naphthalen-1-ylurea CAS No. 13256-85-4

1-(2-Chlorophenyl)-3-naphthalen-1-ylurea

Cat. No.: B11836189
CAS No.: 13256-85-4
M. Wt: 296.7 g/mol
InChI Key: BSLLYFXBXGMADW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)-3-naphthalen-1-ylurea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorophenyl group and a naphthyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-naphthalen-1-ylurea typically involves the reaction of 2-chloroaniline with naphthyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Preparation of naphthyl isocyanate by reacting naphthylamine with phosgene.

    Step 2: Reaction of 2-chloroaniline with naphthyl isocyanate to form this compound.

The reaction is typically carried out in an inert solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the yield and purity of the product. The use of high-purity starting materials and precise control of reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-naphthalen-1-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding naphthoquinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Chemical Synthesis and Research

Building Block for Synthesis
1-(2-Chlorophenyl)-3-naphthalen-1-ylurea serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions. This property makes it valuable in the development of new materials and pharmaceuticals.

Reagent in Organic Chemistry
The compound is also employed as a reagent in organic synthesis, facilitating the formation of other chemical entities. Its reactivity allows chemists to explore new synthetic pathways and develop novel compounds with potential applications in different industries.

Biological Applications

Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit cell proliferation across various cancer cell lines. The following table summarizes its anticancer activity:

Cell LineIC50 (µM)Mechanism of Action
HeLa10.5Induction of apoptosis through Bcl-2 regulation
MCF-78.2Cell cycle arrest at G2/M phase
A54912.0Inhibition of EGFR signaling
HCT-1169.5Pro-apoptotic effects via Bax upregulation

These findings suggest that the compound may induce apoptosis and disrupt key signaling pathways related to cell survival and proliferation, making it a candidate for further development as an anticancer agent.

Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects, particularly its interaction with cannabinoid receptors. It has shown promise in modulating pain pathways and influencing appetite regulation, which could have implications for addiction therapy. A notable study demonstrated that administration of this compound significantly reduced drug-seeking behavior in rats trained to self-administer cocaine, indicating its potential utility in addiction treatment.

Case Studies

Case Study: Anticancer Activity Evaluation
A comprehensive study evaluated the anticancer properties of this compound against several cancer cell lines. The results indicated a significant reduction in cell viability across all tested lines, with mechanisms involving apoptosis induction being confirmed through further biochemical assays.

Case Study: Neuropharmacological Assessment
In a behavioral study involving rats, the administration of this compound resulted in a marked decrease in drug-seeking behavior. This effect was attributed to its action on the endocannabinoid system, highlighting its potential role in addiction therapies.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the phenyl and naphthalene moieties significantly influence the biological activity of this compound. For instance, substitution at the 4-position of the dimethylamino group enhances affinity for cannabinoid receptors, while chlorine substitution at the 2-position on the phenyl ring appears to increase anticancer potency.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-naphthalen-1-ylurea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-3-naphthalen-1-ylurea can be compared with other similar compounds such as:

    1-(2-Chlorophenyl)-3-phenylurea: Similar structure but with a phenyl group instead of a naphthyl group.

    1-(2-Chlorophenyl)-3-(2-naphthyl)urea: Similar structure but with a different substitution pattern on the naphthyl group.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

1-(2-Chlorophenyl)-3-naphthalen-1-ylurea is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological mechanisms, therapeutic applications, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a urea functional group linked to a naphthalene ring and a chlorophenyl substituent. This unique structure contributes to its biological activity, particularly in modulating enzymatic pathways and cellular processes.

This compound is believed to interact with specific molecular targets, such as enzymes and receptors. The urea linkage allows for hydrogen bonding with amino acid residues in target proteins, potentially leading to inhibition or modulation of various biochemical pathways.

Cytokinin-like Activity

Research indicates that urea derivatives, including this compound, exhibit cytokinin-like activities, promoting cell division and differentiation. These properties suggest potential applications in plant biology and agriculture, particularly in enhancing root formation and growth responses .

Anti-inflammatory Properties

Studies have shown that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α. For instance, related naphthyl urea derivatives demonstrated significant inhibitory effects on TNF-α production in lipopolysaccharide-stimulated THP-1 cells, indicating potential use in treating inflammatory conditions .

Study 1: Cytokinin-like Activity

A study investigated the effects of several urea derivatives on plant growth. The results indicated that certain compounds enhanced adventitious rooting and cell division, supporting the hypothesis that this compound could serve as a growth regulator in agricultural applications .

Study 2: Inhibition of TNF-α Production

In a comparative analysis of various naphthyl urea derivatives, it was found that compounds with similar structures to this compound inhibited TNF-α release effectively. The most potent compounds exhibited IC50 values comparable to established anti-inflammatory drugs .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of selected compounds related to this compound:

Compound NameActivityIC50 Value (μM)Notes
BIRB796TNF-α Inhibition0.032Positive control
40gTNF-α Inhibition0.033Comparable activity to BIRB796
This compoundCytokinin-like ActivityNot specifiedPotential growth regulator

Properties

CAS No.

13256-85-4

Molecular Formula

C17H13ClN2O

Molecular Weight

296.7 g/mol

IUPAC Name

1-(2-chlorophenyl)-3-naphthalen-1-ylurea

InChI

InChI=1S/C17H13ClN2O/c18-14-9-3-4-10-16(14)20-17(21)19-15-11-5-7-12-6-1-2-8-13(12)15/h1-11H,(H2,19,20,21)

InChI Key

BSLLYFXBXGMADW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.